molecular formula C9H10O4 B1583454 Methyl 3,5-dihydroxyphenylacetate CAS No. 4724-10-1

Methyl 3,5-dihydroxyphenylacetate

Cat. No. B1583454
CAS RN: 4724-10-1
M. Wt: 182.17 g/mol
InChI Key: LMLSBPHXMGSGCR-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxyphenylacetate is a phenylacetic acid derivative. It is a known metabolite of Curvularia Siddiqui and has been extracted from the culture mycelia of Curvularia lunata supported on culture medium .


Synthesis Analysis

The synthesis of Methyl 3,5-dihydroxyphenylacetate involves the use of (3,5-Dihydroxy-phenyl)-acetic acid (5 g, 29.7 mmol) dissolved in MeOH (30 mL). Catalytic amounts of thionyl chloride (-0.25 ml_) are added and the solution is stirred at room temperature overnight .


Molecular Structure Analysis

The molecular formula of Methyl 3,5-dihydroxyphenylacetate is C9H10O4. Its molecular weight is 182.17 . The SMILES string representation is COC(=O)Cc1cc(O)cc(O)c1 .


Physical And Chemical Properties Analysis

Methyl 3,5-dihydroxyphenylacetate has a molecular weight of 182.17. It has a melting point of 109-112 °C . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Production of Phenylacetic Acid Derivatives and Metabolites

Methyl 3,5-dihydroxyphenylacetate, along with other phenylacetic acid derivatives, was identified as a product in the culture of Curvularia lunata, a fungal species. These compounds, including methyl 2-acetyl-3,5-dihydroxyphenylacetate, were studied for their antimicrobial and antioxidant activities. Interestingly, while methyl 2-acetyl-3,5-dihydroxyphenylacetate lacked such activities, another compound, 4-epiradicinol, showed inhibitory effects against various bacterial strains (Varma et al., 2006).

Neurotransmitter Analysis in Biological Samples

Methyl 3,5-dihydroxyphenylacetate has been used in research focusing on the analysis of neurotransmitters in biological samples. This compound is closely related to 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine. Studies have developed sensitive methods for the determination of DOPAC and related compounds in mouse brain homogenate and other tissues, which are critical for understanding neurological functions and disorders (De Benedetto et al., 2014).

Antiviral Research

Research has also explored the potential antiviral applications of methyl 3,4-dihydroxyphenylacetate. A study demonstrated its ability to inhibit the replication of enterovirus 71 (EV71) in rhabdomyosarcoma cells, suggesting its potential as a novel compound for antiviral therapies (Zhang, Zhao, & Yang, 2012).

Synthesis of Hydroxytyrosol

Methyl 3,4-dihydroxyphenylacetate has been used as a precursor in the synthesis of hydroxytyrosol, an important natural product. This research provided a novel method for synthesizing hydroxytyrosol, expanding the possibilities for producing this biologically significant compound (Da, 2012).

Metabolism Studies

Studies on the metabolism of related compounds like 3,4-dihydroxyphenylacetic acid in humans and animals have provided insights into biochemical pathways. These investigations are crucial for understanding how the body processes and transforms these compounds, which has implications for both physiology and pharmacology (Alton & Goodall, 1969).

Safety And Hazards

Methyl 3,5-dihydroxyphenylacetate is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin, washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

methyl 2-(3,5-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLSBPHXMGSGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342212
Record name Methyl 3,5-dihydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dihydroxyphenylacetate

CAS RN

4724-10-1
Record name Methyl 3,5-dihydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-dihydroxyphenylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
PC Meltzer, HC Dalzell, RK Razdan - Journal of the Chemical Society …, 1981 - pubs.rsc.org
The continuation of studies on the synthesis of side-chain analogues of Δ6a,10a-tetrahydrocannabinol as potential therapeutic agents has led to the syntheses of a possible metabolite 1…
Number of citations: 10 pubs.rsc.org
PM Baker, BW Bycroft - Chemical Communications (London), 1968 - pubs.rsc.org
Methyl 3, 5-dihydroxyphenylacetate, prepared from dimethyl acetonedi~ arboxylate,~ reacted smoothly with acetic anhydride in the presence of boron trifluoride etherate to give methyl …
Number of citations: 4 pubs.rsc.org
AJ Birch, OC Musgrave, RW Rickards… - Journal of the Chemical …, 1959 - pubs.rsc.org
PRELIMINARY work1s2 indicated the partial structure (I; R1= R2= H, R3= 0) for curvularin, C1, H, O,, a metabolite of a Curvularia species [F334 in the Nobel Division Collection (…
Number of citations: 38 pubs.rsc.org
JR Cannon, BW Metcalf - Australian Journal of Chemistry, 1971 - CSIRO Publishing
5-n-Undecylresorcinol (1) and persoonol, which has been shown to be (2)-5-undec-3-enylresorcinol (3), have been isolated from a vesicant extracted from the wood of Persoonia …
Number of citations: 22 www.publish.csiro.au
H Raistrick, CE Stickings, R Thomas - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
A colour reaction for formaldehyde is described which depends on the synthesis of diacetyldihydrolutidine from acetylacetone and formaldehyde in the presence of excess of …
Number of citations: 211 www.ncbi.nlm.nih.gov
S Rittikulsittichai, AC Jamison, TR Lee - Langmuir, 2011 - ACS Publications
This article describes the design, synthesis, and study of alkoxyphenylethanethiol-based adsorbates with one (R1ArMT), two (R2ArMT), and three (R3ArMT) pendant octadecyloxy …
Number of citations: 13 pubs.acs.org
J Luo, X Xu, R Mao, Q Miao - Journal of the American Chemical …, 2012 - ACS Publications
Reported here are two types of curved π-molecules that are π-isoelectronic to planar hexabenzocoronene (HBC) but are forced out of planarity either by an embedded seven-…
Number of citations: 227 pubs.acs.org
LAM Murray - 2020 - digital.library.adelaide.edu.au
Meroterpenoid natural products are interesting bioactive molecules produced by both terrestrial and marine organisms in nature. In Streptomyces bacteria, these natural products are …
Number of citations: 2 digital.library.adelaide.edu.au
M Piras, I Patruno, C Nikolakopoulou… - The Journal of …, 2021 - ACS Publications
We describe the chemical synthesis of the fungal naphthopyrones YWA1 and fonsecin B, as well as their functionalization with an amine-spacer arm and the conjugation of the resulting …
Number of citations: 1 pubs.acs.org
A Chandramohan, S Krishnamurthy… - PLoS computational …, 2016 - journals.plos.org
A key question in map** dynamics of protein-ligand interactions is to distinguish changes at binding sites from those associated with long range conformational changes upon binding …
Number of citations: 33 journals.plos.org

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